molecular formula C14H10N2O7S2 B14413729 (Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate CAS No. 82963-06-2

(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate

Cat. No.: B14413729
CAS No.: 82963-06-2
M. Wt: 382.4 g/mol
InChI Key: DAQPADSDPORMFP-UHFFFAOYSA-N
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Description

(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring through cyclization reactions, followed by the introduction of the benzothiazole moiety via nucleophilic substitution reactions. The nitro group is usually introduced through nitration reactions using nitric acid and sulfuric acid. The final step involves the esterification of the sulfonyl group with the furan ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl acetate: Lacks the benzothiazole and nitro groups, making it less bioactive.

    6-Nitrobenzothiazole-2-sulfonyl chloride: Contains the benzothiazole and sulfonyl groups but lacks the furan ring.

    Benzothiazole-2-sulfonyl acetate: Similar structure but without the nitro group.

Uniqueness

(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to the combination of the furan, benzothiazole, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

82963-06-2

Molecular Formula

C14H10N2O7S2

Molecular Weight

382.4 g/mol

IUPAC Name

furan-2-ylmethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate

InChI

InChI=1S/C14H10N2O7S2/c17-13(23-7-10-2-1-5-22-10)8-25(20,21)14-15-11-4-3-9(16(18)19)6-12(11)24-14/h1-6H,7-8H2

InChI Key

DAQPADSDPORMFP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)CS(=O)(=O)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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